

Methyl 2-chloro-5-fluoronicotinate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-chloro-5-fluoronicotinate**

Cat. No.: **B3022641**

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 2-chloro-5-fluoronicotinate**

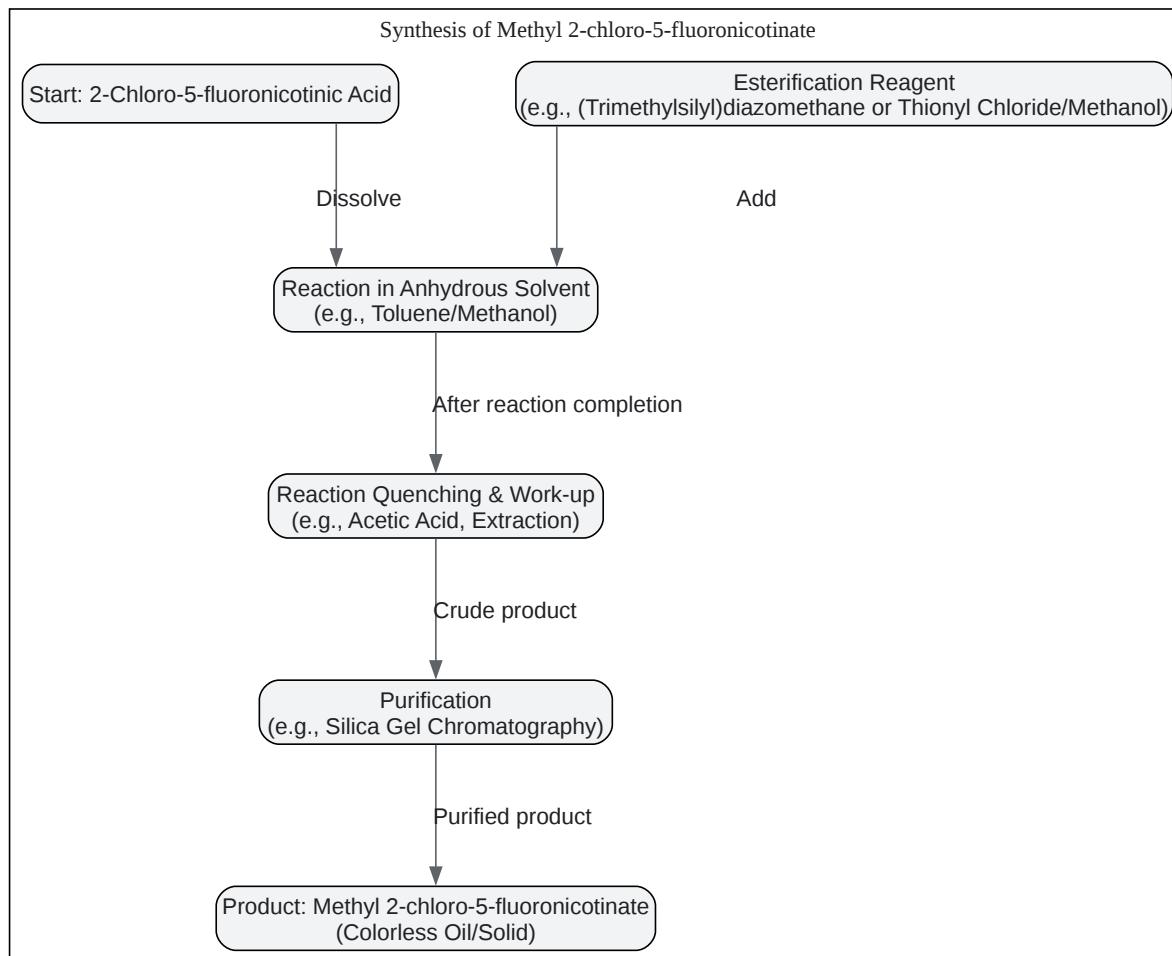
Authored by a Senior Application Scientist Introduction: The Strategic Importance of a Halogenerated Heterocycle

Methyl 2-chloro-5-fluoronicotinate is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules. Its strategic importance lies in the orthogonal reactivity of its substituents: a reactive chloro group, a deactivating fluoro group, and a versatile methyl ester. This trifecta of functionalities makes it an invaluable intermediate for researchers, particularly in the fields of medicinal chemistry and agrochemical development. The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution, providing a reliable handle for introducing diverse molecular fragments. The fluorine atom at the 5-position significantly modulates the electronic properties of the ring, often enhancing the metabolic stability and binding affinity of derivative compounds. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, designed for professionals in drug development and chemical research.

Core Chemical & Physical Properties

A foundational understanding of a reagent begins with its physical and chemical identifiers. These properties are essential for laboratory use, reaction planning, and safety assessments.

Property	Value	Source
CAS Number	847729-27-5	[1]
Molecular Formula	C ₇ H ₅ ClFNO ₂	[1]
Molecular Weight	189.57 g/mol	[1]
Appearance	Solid	[1]
InChI Key	VYUNQTNDEVFXPO-UHFFFAOYSA-N	[1]
SMILES String	COC(=O)c1cc(F)cnc1Cl	[1]
MDL Number	MFCD09763661	[1]


Synthesis & Manufacturing: Crafting the Building Block

The primary route for synthesizing **Methyl 2-chloro-5-fluoronicotinate** involves the esterification of its corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid. This precursor is often derived from multistep processes starting from more readily available materials.

One common synthetic strategy involves the selective reduction of a related dichloro- a precursor. For instance, 2,6-dichloro-5-fluoronicotinic acid can be selectively de-chlorinated at the 6-position through catalytic hydrogenation, followed by esterification.[\[2\]](#)[\[3\]](#)

Workflow: Synthesis via Esterification

The following diagram illustrates a typical laboratory-scale synthesis from the parent acid.

[Click to download full resolution via product page](#)

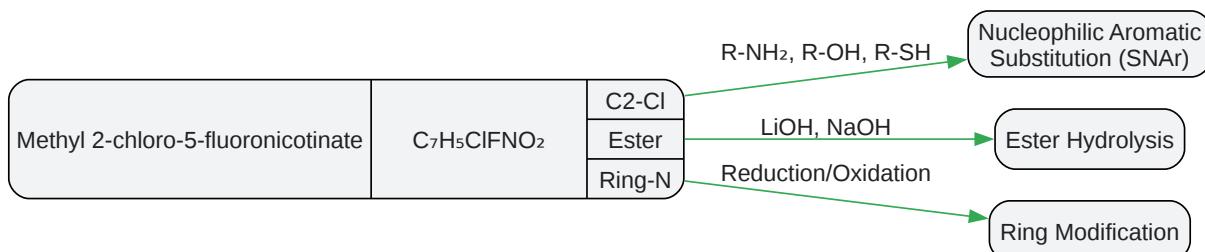
Caption: Laboratory synthesis workflow for **Methyl 2-chloro-5-fluoronicotinate**.

Detailed Protocol: Esterification of 2-Chloro-5-fluoronicotinic acid

This protocol is a representative example of the synthesis.[\[4\]](#)

Materials:

- 2-Chloro-5-fluoronicotinic acid
- (Trimethylsilyl)diazomethane (2.0 M in hexanes)
- Toluene, anhydrous
- Methanol, anhydrous
- Acetic acid
- Ethyl acetate
- Hexane
- Silica gel


Procedure:

- Dissolve 2-Chloro-5-fluoronicotinic acid in a mixture of anhydrous toluene and methanol (e.g., 4:1 v/v).
- Cool the solution in an ice bath (0 °C).
- Slowly add (Trimethylsilyl)diazomethane solution dropwise to the stirred mixture. Gas evolution (N₂) will be observed.
- Continue stirring at 0 °C and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Upon completion, quench the reaction by carefully adding a few drops of acetic acid until gas evolution ceases.
- Remove the solvent by concentration under reduced pressure.
- Purify the resulting residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 10:1 v/v) as the eluent.
- Combine the fractions containing the product and concentrate under reduced pressure to yield **Methyl 2-chloro-5-fluoronicotinate**.

Chemical Reactivity and Synthetic Utility

The synthetic utility of **Methyl 2-chloro-5-fluoronicotinate** is dictated by the reactivity of its functional groups. The chlorine at the C2 position is the primary site for modification.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **Methyl 2-chloro-5-fluoronicotinate**.

- Nucleophilic Aromatic Substitution (S_NAr):** The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the C2-chloro substituent highly activated towards displacement by nucleophiles. This is the most common transformation, allowing for the introduction of amines, alcohols, thiols, and other moieties to build molecular complexity. This reactivity is crucial in pharmaceutical synthesis.^[5]
- Ester Hydrolysis:** The methyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield 2-chloro-5-fluoronicotinic acid.^[2] This

acid can then be used in amide coupling reactions or other carboxylate-specific transformations.

- **Cross-Coupling Reactions:** The C2-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to form C-C or C-N bonds, further expanding its synthetic potential.

Applications in Drug Discovery and Agrochemicals

Halogenated heterocyclic compounds are prevalent in modern pharmaceuticals and agrochemicals. The inclusion of chlorine and fluorine can enhance efficacy, tune pharmacokinetic properties, and improve metabolic stability.^[6] While specific drugs derived directly from **Methyl 2-chloro-5-fluoronicotinate** are proprietary, its structural motif is found in numerous patented compounds.

- **Pharmaceuticals:** It serves as a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and treatments for neurological disorders.^[7] The 2-amino-5-fluoropyridine core, accessible via S_nAr reaction on this substrate, is a privileged structure in medicinal chemistry.
- **Agrochemicals:** The fluorinated pyridine scaffold is integral to the design of advanced herbicides, fungicides, and insecticides due to its bioactivity and environmental persistence profile.

Spectroscopic Analysis

Characterization of **Methyl 2-chloro-5-fluoronicotinate** relies on standard spectroscopic techniques.

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. A synthesis report for the title compound specifically mentions characterization by ¹H-NMR, confirming its utility.^[4] For a similar compound, methyl 2-chloronicotinate, the methyl protons appear around 3.97 ppm, with aromatic protons resonating further downfield.^{[8][9]}
- **¹³C NMR & ¹⁹F NMR:** These techniques would provide further structural confirmation, showing characteristic shifts for the carbon atoms of the pyridine ring and the ester, and a

signal for the fluorine atom.

- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show the molecular ion peak (M^+) and a characteristic $M+2$ peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. For the related compound Methyl 2-chloro-5-nitrobenzoate, the primary peaks observed are at m/z 184 and 186.[10]
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretch of the ester group (typically around $1720\text{-}1740\text{ cm}^{-1}$), C-Cl, C-F, and aromatic C=C and C=N bonds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. The safety data for this compound is often extrapolated from closely related structural analogs.

- Hazard Identification: Based on related compounds, **Methyl 2-chloro-5-fluoronicotinate** is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11][12] It may also cause respiratory irritation.[11][12]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]
- Handling: Avoid all personal contact, including inhalation of dust or vapors.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.
- First Aid:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]
 - In Case of Skin Contact: Immediately wash off with soap and plenty of water.[14]

- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-chloro-5-fluoronicotinate AldrichCPR 847729-27-5 [sigmaaldrich.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotinic acid - Google Patents [patents.google.com]
- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 4. METHYL2-CHLORO-5-FLUORONICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]
- 8. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR [m.chemicalbook.com]
- 9. METHYL 2-CHLORONICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 10. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]

- To cite this document: BenchChem. [Methyl 2-chloro-5-fluoronicotinate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3022641#methyl-2-chloro-5-fluoronicotinate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com